6-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
6-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound consists of a pyridine ring, an oxadiazole ring, and a dihydropyridazinone moiety, which together contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate nitrile oxide under mild conditions.
Coupling with Pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Cyclization to Form Dihydropyridazinone: The final step involves cyclization of the intermediate to form the dihydropyridazinone ring, which can be achieved using a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an appropriate solvent like DMF (dimethylformamide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or oxadiazole rings using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce alcohols or amines
Scientific Research Applications
6-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials with unique properties, such as luminescent materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of 6-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(3’-(pyridin-3-yl)biphenyl-3-yl)-1,3,5-triazine: This compound has a similar pyridine and triazine core structure and is used in optoelectronic devices.
1H-Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a pyridine ring and are known for their biological activities, including as fibroblast growth factor receptor inhibitors.
Uniqueness
6-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one is unique due to its combination of a pyridine ring, an oxadiazole ring, and a dihydropyridazinone moiety
Properties
Molecular Formula |
C11H9N5O2 |
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Molecular Weight |
243.22 g/mol |
IUPAC Name |
3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H9N5O2/c17-9-4-3-8(14-15-9)11-13-10(16-18-11)7-2-1-5-12-6-7/h1-2,5-6H,3-4H2,(H,15,17) |
InChI Key |
FNHRENWDXOZEMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NN=C1C2=NC(=NO2)C3=CN=CC=C3 |
Origin of Product |
United States |
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